Neplanocin A

Descripción general

Descripción

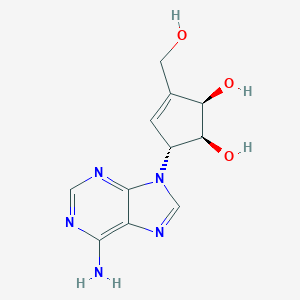

Neplanocin A is a member of purines and a nucleoside analogue.

This compound is a natural product found in Streptomyces citricolor and Actinoplanes regularis with data available.

Mecanismo De Acción

Target of Action

Neplanocin A primarily targets the enzyme S-Adenosylhomocysteine Hydrolase (AdoHcy hydrolase) . This enzyme plays a crucial role in the biological methylation process, which is involved in a wide variety of biological processes such as modification of DNA, RNA, protein, and phospholipid .

Mode of Action

This compound is a cyclopentenyl analog of adenosine . It acts as a competitive inhibitor of AdoHcy hydrolase . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of AdoHcy hydrolase by this compound affects the biological methylation process . This process involves the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to various substrates. The inhibition of AdoHcy hydrolase leads to an increase in intracellular S-adenosylhomocysteine (AdoHcy), which is a potent inhibitor of AdoMet-dependent methyltransferases .

Pharmacokinetics

It is known that the compound is metabolized in vivo . The metabolism of this compound leads to the formation of stable metabolites

Result of Action

The inhibition of AdoHcy hydrolase by this compound leads to several molecular and cellular effects. It has been observed to be cytotoxic against cultured L5178Y lymphoma cells and exhibited significant antitumor activity in mice bearing L1210 leukemia . Moreover, novel this compound derivatives have been identified as potent and selective inhibitors of hepatitis B virus (HBV) replication in vitro .

Análisis Bioquímico

Biochemical Properties

Neplanocin A is a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase . This enzyme is responsible for the reversible hydration of S-adenosyl-L-homocysteine into adenosine and homocysteine . The inhibition of AdoHcy hydrolase by this compound leads to the intracellular accumulation of AdoHcy, elevating the ratio of AdoHcy to S-adenosylmethionine (SAM) and inhibiting SAM-dependent methyltransferase .

Cellular Effects

This compound has been observed to be cytotoxic against cultured L5178Y lymphoma cells . It also exhibits significant antitumor activity in mice bearing L1210 leukemia, increasing the life span by 120% at 5 mg/kg/day . Furthermore, this compound effectively downregulates the level of H3K79me2 in MDA-MB-231 TNBC cells by inhibiting DOT1L activity .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of AdoHcy hydrolase . This leads to an increase in the intracellular levels of AdoHcy, which in turn inhibits SAM-dependent methyltransferase . The inhibition of this enzyme disrupts various cellular processes, including gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that this compound forms crystals and is stable at acidic or alkaline pH .

Dosage Effects in Animal Models

It has been reported that this compound exhibits significant antitumor activity in mice bearing L1210 leukemia .

Metabolic Pathways

This compound is involved in the metabolic pathway of AdoHcy . By inhibiting AdoHcy hydrolase, this compound disrupts the conversion of AdoHcy into adenosine and homocysteine .

Actividad Biológica

Neplanocin A (NepA) is a naturally occurring cyclopentenyl analog of adenosine, notable for its diverse biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and recent research findings.

This compound primarily functions as an inhibitor of S-adenosylhomocysteine hydrolase (SAH hydrolase), disrupting the metabolism of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). This inhibition leads to altered methylation patterns in cellular processes, impacting gene expression and cellular proliferation.

- Inhibition of SAH Hydrolase : By inhibiting SAH hydrolase, NepA prevents the conversion of SAH to adenosine and homocysteine, resulting in elevated levels of SAH, which can inhibit various methyltransferases involved in histone modification and gene regulation .

- Antiviral Activity : NepA has demonstrated broad-spectrum antiviral properties against several viruses, including vesicular stomatitis virus and vaccinia virus. Its mechanism involves interference with viral RNA synthesis and replication processes .

- Anticancer Properties : Recent studies have shown that NepA exhibits potent antiproliferative effects against various cancer cell lines by modulating histone methylation patterns, particularly in triple-negative breast cancer (TNBC) cells. It downregulates disruptor of telomeric silencing 1-like (DOT1L), a histone methyltransferase associated with aggressive cancer phenotypes .

Antiproliferative Effects

Recent studies have highlighted the effectiveness of this compound and its derivatives in inhibiting cancer cell growth:

- Fluoro-Neplanocin A (F-NepA) : This modified version has been shown to significantly inhibit the proliferation of TNBC cells more effectively than non-TNBC cells. The mechanism involves the downregulation of H3K79me2 levels, contributing to reduced cell migration and invasion capabilities .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.5 | Inhibition of proliferation |

| HCT-116 (Colorectal) | 1.0 | Moderate inhibition |

| A549 (Lung Cancer) | 1.5 | Inhibition observed |

Case Studies

-

Case Study on Anticancer Activity :

- In a controlled study involving MDA-MB-231 cells, F-NepA was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 0.5 μM.

- The study also utilized wound healing assays to assess migration; F-NepA treatment resulted in a marked reduction in wound closure compared to untreated controls, indicating its potential as an antimigratory agent .

-

Antiviral Efficacy :

- Another study evaluated this compound's antiviral efficacy against vesicular stomatitis virus, demonstrating a significant reduction in viral titers when treated with NepA compared to control groups. The compound's selectivity for viral over host cellular pathways underscores its therapeutic potential .

Aplicaciones Científicas De Investigación

Antiviral Activity

Neplanocin A exhibits significant antiviral properties, especially against the Hepatitis B virus (HBV) and vaccinia virus.

- Hepatitis B Virus (HBV) Inhibition : Recent studies have identified novel derivatives of this compound that act as potent and selective inhibitors of HBV replication. These derivatives have shown promise in vitro, indicating their potential for therapeutic development against HBV infections . The mechanism involves the inhibition of S-adenosylhomocysteine hydrolase, which is crucial for viral replication processes.

- Vaccinia Virus : this compound has been documented as an effective inhibitor of vaccinia virus multiplication in mouse L929 cells. This inhibition is linked to its ability to interfere with S-adenosylmethionine-dependent methylation reactions essential for viral RNA production .

Cancer Research

This compound's role in cancer therapy is primarily associated with its ability to induce apoptosis and inhibit tumor growth.

- Mechanism of Action : It acts as a potent inhibitor of S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine (AdoHcy), which disrupts methylation processes critical for cancer cell proliferation .

- Case Studies : In vitro studies have demonstrated that this compound can potentiate granulocytic differentiation in acute promyelocytic leukemia cells, suggesting its potential application in hematological malignancies .

Structure-Based Drug Design

The structural characteristics of this compound have facilitated the design of new analogs with enhanced efficacy.

- Docking Studies : Research utilizing molecular docking software has explored various derivatives of this compound to improve its binding affinity to target enzymes like S-adenosylhomocysteine hydrolase. For instance, 5'-fluoro-Neplanocin A exhibited a higher binding energy compared to its parent compound, indicating a potential pathway for developing more effective inhibitors .

Summary of Key Findings

Análisis De Reacciones Químicas

Enzymatic Inhibition Mechanism

Neplanocin A irreversibly inhibits AdoHcy hydrolase (Ki = 8.39 nM), a key enzyme regulating methylation reactions. The inhibition involves:

-

Tight-binding stoichiometry : One molecule of this compound binds per enzyme tetramer .

-

Accumulation of AdoHcy : Disruption of methylation reactions (e.g., viral mRNA capping), critical for antiviral activity .

Table 1: Inhibition Parameters of this compound

| Property | Value | Source |

|---|---|---|

| (AdoHcyase) | 8.39 nM | |

| Antiviral EC | 0.5–1.0 µM (vaccinia) | |

| Cytotoxicity (L929 cells) | >100 µM |

Table 2: Biological Activity of this compound Derivatives

| Derivative (R Group) | EC (µM) | IC (µM) | Selectivity Index (SI) |

|---|---|---|---|

| H (Parent compound) | 2.5 | >100 | >40 |

| F | 9.5% inhibition | 112.7% | N/A |

| Cl | 14.7 | 50.1 | 3.4 |

| CN | 0.5% inhibition | 103.3% | N/A |

| CONH | 1.8 | 11.8 | 6.6 |

Key reactions for derivatives :

-

Halogenation : Introduction of F, Cl, or Br at specific positions via nucleophilic substitution.

-

Functionalization : Addition of cyano (-CN) or amide (-CONH) groups to modulate electronic properties .

Biochemical Interactions

This compound’s cyclopentene ring mimics ribose in adenosine, enabling competitive binding to AdoHcy hydrolase. Computational docking studies reveal:

-

Critical residues : Lys145, Asp175, and Tyr214 form hydrogen bonds with hydroxyl and adenine groups .

-

Hydrophobic interactions : The cyclopentene ring occupies a hydrophobic pocket adjacent to NAD binding sites .

Stability and Degradation

While explicit degradation pathways are not detailed in literature, the compound’s hydroxyl and amine groups suggest susceptibility to oxidation and hydrolysis under physiological conditions.

Propiedades

IUPAC Name |

(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGWUUDOWNZAGW-VDAHYXPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30993658 | |

| Record name | 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72877-50-0 | |

| Record name | (-)-Neplanocin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72877-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neplanocin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072877500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.